molecular formula C12H10F3N3OS B5699639 (E)-2-cyano-3-[2-methoxy-5-(trifluoromethyl)anilino]prop-2-enethioamide

(E)-2-cyano-3-[2-methoxy-5-(trifluoromethyl)anilino]prop-2-enethioamide

Cat. No.: B5699639
M. Wt: 301.29 g/mol
InChI Key: RDNRSMWHANGYEM-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-2-cyano-3-[2-methoxy-5-(trifluoromethyl)anilino]prop-2-enethioamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-cyano-3-[2-methoxy-5-(trifluoromethyl)anilino]prop-2-enethioamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of 2-methoxy-5-(trifluoromethyl)aniline with appropriate reagents to introduce the cyano and thioamide groups. The reaction conditions often involve the use of solvents such as ethanol or methanol, and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-2-cyano-3-[2-methoxy-5-(trifluoromethyl)anilino]prop-2-enethioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The methoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to the formation of various substituted derivatives.

Scientific Research Applications

(E)-2-cyano-3-[2-methoxy-5-(trifluoromethyl)anilino]prop-2-enethioamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It can be utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (E)-2-cyano-3-[2-methoxy-5-(trifluoromethyl)anilino]prop-2-enethioamide involves its interaction with molecular targets such as enzymes and receptors. The cyano group can act as an electrophile, while the methoxy and trifluoromethyl groups can influence the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxy-5-(trifluoromethyl)aniline
  • 4-methoxy-3-nitrobenzotrifluoride
  • 3-amino-4-methoxybenzotrifluoride

Uniqueness

(E)-2-cyano-3-[2-methoxy-5-(trifluoromethyl)anilino]prop-2-enethioamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the cyano group, in particular, differentiates it from other similar compounds and enhances its potential for diverse applications.

Properties

IUPAC Name

(E)-2-cyano-3-[2-methoxy-5-(trifluoromethyl)anilino]prop-2-enethioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3N3OS/c1-19-10-3-2-8(12(13,14)15)4-9(10)18-6-7(5-16)11(17)20/h2-4,6,18H,1H3,(H2,17,20)/b7-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDNRSMWHANGYEM-VOTSOKGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(F)(F)F)NC=C(C#N)C(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C(F)(F)F)N/C=C(\C#N)/C(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.